H-Glu(otbu)-NH2 hcl
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Overview
Description
H-Glu(otbu)-NH2 hcl, also known as N-Glycine (2-aminoacetic acid) hydrochloride, is an amino acid derivative commonly used in scientific research. It is a versatile compound that is often used as a building block in organic synthesis, as well as in biochemical and physiological studies.
Scientific Research Applications
Peptide Synthesis
H-Glu(otbu)-NH2 HCl: is commonly used as a protected amino acid building block in peptide synthesis. The “otbu” group (tert-Butyl) protects the carboxylic acid side chain of glutamic acid, which is crucial for selective peptide chain formation. This protection strategy allows for the synthesis of complex peptides without unwanted side reactions .
Protein Labeling and Modification
The compound can be employed in the chemical modification of proteins. The protected side chain allows for the selective attachment of various biomolecules, such as fluorophores or probes, to the glutamic acid residues within proteins. This is particularly useful in studying protein structure, function, and interactions.
Study of Glutamate Signaling
Glutamic acid is a key neurotransmitter in the central nervous system. H-Glu(otbu)-NH2 HCl can be used to generate derivatives of glutamate that are cell-permeable. These derivatives can be instrumental in researching glutamate receptor activation and signaling pathways, contributing to our understanding of neurological processes and disorders.
Mechanism of Action
Target of Action
H-Glu(OtBu)-NH2 HCl is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, H-Glu(OtBu)-NH2 HCl acts as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it serves as an alkyl chain-based linker connecting the ligand for the E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways involved in the action of H-Glu(OtBu)-NH2 HCl are primarily related to the function of ADCs and PROTACs. ADCs deliver cytotoxic drugs directly to cancer cells, thereby minimizing damage to healthy cells . PROTACs, on the other hand, exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
properties
IUPAC Name |
tert-butyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H/t6-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLREMKEFHDCSV-RGMNGODLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704827 |
Source
|
Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Glu(otbu)-NH2 hcl | |
CAS RN |
108607-02-9 |
Source
|
Record name | tert-Butyl L-alpha-glutaminate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30704827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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